molecular formula C27H18O2 B8146761 4-(10-Phenylanthracen-9-yl)benzoic acid

4-(10-Phenylanthracen-9-yl)benzoic acid

Cat. No.: B8146761
M. Wt: 374.4 g/mol
InChI Key: GYWYGAAGSPXWCK-UHFFFAOYSA-N
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Description

4-(10-Phenylanthracen-9-yl)benzoic acid: is an organic compound with the molecular formula C27H18O2 and a molecular weight of 374.43 g/mol This compound is characterized by its anthracene core, which is substituted with a phenyl group at the 10th position and a benzoic acid moiety at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10-Phenylanthracen-9-yl)benzoic acid typically involves the following steps :

    Starting Material: The synthesis begins with 9-bromo-10-phenylanthracene.

    Reaction with Benzoic Acid: The 9-bromo-10-phenylanthracene is reacted with benzoic acid under specific conditions to form the desired product.

    Reflux and Purification: The reaction mixture is refluxed, followed by purification steps to isolate the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(10-Phenylanthracen-9-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The anthracene core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives with varying degrees of hydrogenation.

Scientific Research Applications

4-(10-Phenylanthracen-9-yl)benzoic acid has several scientific research applications :

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.

    Industry: Utilized in the production of organic electronic materials and as a component in light-emitting devices.

Mechanism of Action

The mechanism of action of 4-(10-Phenylanthracen-9-yl)benzoic acid involves its interaction with molecular targets through its anthracene core and benzoic acid moiety . These interactions can influence various molecular pathways, including:

    Binding to Proteins: The compound can bind to specific proteins, altering their function and activity.

    Pathway Modulation: It can modulate signaling pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(Anthracen-9-yl)benzoic acid: Similar structure but lacks the phenyl group at the 10th position.

    4-(Naphthalen-1-yl)benzoic acid: Contains a naphthalene core instead of an anthracene core.

    4-(4-Phenylnaphthalen-1-yl)benzoic acid: Similar to 4-(10-Phenylanthracen-9-yl)benzoic acid but with a naphthalene core.

Uniqueness

This compound is unique due to its anthracene core with a phenyl substitution at the 10th position, which imparts distinct electronic and structural properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

4-(10-phenylanthracen-9-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O2/c28-27(29)20-16-14-19(15-17-20)26-23-12-6-4-10-21(23)25(18-8-2-1-3-9-18)22-11-5-7-13-24(22)26/h1-17H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWYGAAGSPXWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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